Cas no 2228667-73-8 (4-(5-Chlorofuran-2-yl)butan-2-ol)
4-(5-Chlorofuran-2-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1978182
- 4-(5-chlorofuran-2-yl)butan-2-ol
- 2228667-73-8
- 4-(5-Chlorofuran-2-yl)butan-2-ol
-
- Inchi: 1S/C8H11ClO2/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3
- InChI Key: PBASYQXQCKNGGX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(CCC(C)O)O1
Computed Properties
- Exact Mass: 174.0447573g/mol
- Monoisotopic Mass: 174.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 33.4Ų
4-(5-Chlorofuran-2-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978182-0.05g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 0.05g |
$1140.0 | 2023-06-02 | ||
| Enamine | EN300-1978182-0.1g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 0.1g |
$1195.0 | 2023-06-02 | ||
| Enamine | EN300-1978182-0.25g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 0.25g |
$1249.0 | 2023-06-02 | ||
| Enamine | EN300-1978182-0.5g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 0.5g |
$1302.0 | 2023-06-02 | ||
| Enamine | EN300-1978182-1.0g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 1g |
$1357.0 | 2023-06-02 | ||
| Enamine | EN300-1978182-2.5g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 2.5g |
$2660.0 | 2023-06-02 | ||
| Enamine | EN300-1978182-5.0g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 5g |
$3935.0 | 2023-06-02 | ||
| Enamine | EN300-1978182-10.0g |
4-(5-chlorofuran-2-yl)butan-2-ol |
2228667-73-8 | 10g |
$5837.0 | 2023-06-02 |
4-(5-Chlorofuran-2-yl)butan-2-ol Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-(5-Chlorofuran-2-yl)butan-2-ol
Professional Introduction to 4-(5-Chlorofuran-2-yl)butan-2-ol (CAS No: 2228667-73-8)
4-(5-Chlorofuran-2-yl)butan-2-ol, a compound with the chemical identifier CAS No: 2228667-73-8, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a chlorofuran moiety and an alcohol functional group in its molecular structure suggests a versatile chemical profile that could be exploited for various synthetic pathways and biological activities.
The< strong>5-Chlorofuran-2-yl substituent is particularly noteworthy, as it introduces a reactive site that can participate in diverse chemical transformations. This moiety is often found in biologically active molecules, where it serves as a key pharmacophore contributing to the compound's interaction with biological targets. The combination of this group with the secondary alcohol functionality in butan-2-ol creates a molecule with potential for further derivatization, enabling the synthesis of more complex analogs with tailored properties.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing furan derivatives. The< strong>chlorofuran scaffold, in particular, has been investigated for its role in modulating various biological pathways. Studies have shown that such compounds can exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. The alcohol group in 4-(5-Chlorofuran-2-yl)butan-2-ol provides an additional handle for chemical modification, allowing researchers to fine-tune the molecule's solubility, bioavailability, and metabolic stability.
The synthesis of 4-(5-Chlorofuran-2-yl)butan-2-ol involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The introduction of the< strong>5-Chlorofuran group typically proceeds via chlorination reactions on pre-formed furan derivatives, while the subsequent formation of the butan-2-ol backbone can be achieved through reduction or hydroboration reactions. These synthetic strategies not only demonstrate the compound's feasibility for large-scale production but also underscore its versatility as a building block for more complex molecules.
One of the most compelling aspects of 4-(5-Chlorofuran-2-yl)butan-2-ol is its potential as a lead compound for drug discovery. The structural features of this molecule make it an attractive candidate for further optimization through structure-based drug design or fragment-based approaches. Computational modeling studies have begun to explore how this compound might interact with biological targets such as enzymes or receptors, providing insights into its mechanism of action and potential therapeutic applications.
The< strong>CAS No: 2228667-73 is not merely an identifier but also a gateway to a wealth of scientific literature and patents that describe its synthesis, properties, and applications. Researchers in academic and industrial settings have leveraged this information to develop novel derivatives and explore new synthetic methodologies. The compound's documented behavior in various chemical environments provides a solid foundation for further investigation into its utility as a pharmacological tool.
In conclusion, 4-(5-Chlorofuran)butan-lcohol stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features and documented reactivity make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of pharmaceutical innovation. The intersection of chemistry and biology continues to drive advancements that promise to improve human health outcomes.
2228667-73-8 (4-(5-Chlorofuran-2-yl)butan-2-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)